

Comparative Fragmentation Analysis of Dapagliflozin and Dapagliflozin-d5: A Guide for Researchers

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Compound of Interest		
Compound Name:	Dapagliflozin-d5	
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A detailed comparison of the mass spectrometric fragmentation patterns of the anti-diabetic drug Dapagliflozin and its deuterated analog, **Dapagliflozin-d5**. This guide provides researchers, scientists, and drug development professionals with experimental data, detailed protocols, and a visual representation of the analytical workflow.

This guide presents a comparative analysis of the fragmentation behavior of Dapagliflozin and its stable isotope-labeled internal standard, **Dapagliflozin-d5**, under tandem mass spectrometry (MS/MS) conditions. Understanding the fragmentation pathways is crucial for the development of robust bioanalytical methods for pharmacokinetic studies and therapeutic drug monitoring.

Chemical Structures and Molecular Weights

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Its chemical structure is characterized by a C-glucoside linked to a diarylmethane moiety. **Dapagliflozin-d5** is a deuterated version of Dapagliflozin, where five hydrogen atoms in the ethoxy group have been replaced by deuterium. This substitution results in a mass shift of +5 Da, which is essential for its use as an internal standard in quantitative mass spectrometry-based assays.

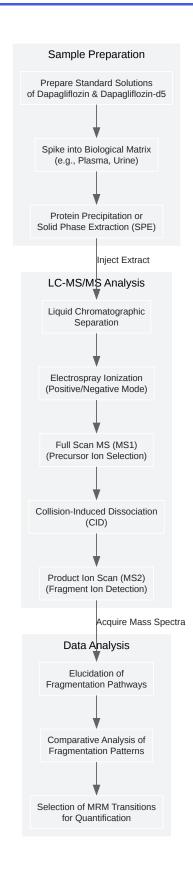


Compound	Chemical Structure	Molecular Formula	Molecular Weight (g/mol)
Dapagliflozin	[Insert Image of Dapagliflozin Structure]	C21H25ClO6	408.87
Dapagliflozin-d5	[Insert Image of Dapagliflozin-d5 Structure]	C21H20D5ClO6	413.90[1][2][3][4]

Experimental Workflow for Comparative Fragmentation Analysis

The following diagram illustrates a typical experimental workflow for the comparative fragmentation analysis of Dapagliflozin and **Dapagliflozin-d5** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).





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Caption: Experimental workflow for comparative fragmentation analysis.



Comparative Fragmentation Data

The fragmentation of Dapagliflozin and **Dapagliflozin-d5** is typically induced by collision-induced dissociation (CID) in a triple quadrupole or ion trap mass spectrometer. The analysis is often performed in positive ionization mode, where the precursor ions are commonly the protonated molecule [M+H]+, the sodium adduct [M+Na]+, or the ammonium adduct [M+NH4]+.

The following table summarizes the key precursor and product ions observed for both compounds.



Compound	Precursor Ion (m/z)	Product lons (m/z)	Proposed Fragment Structure
Dapagliflozin	409.1 ([M+H] ⁺)	245.1, 227.1, 201.1, 183.1, 165.1	Cleavage of the glycosidic bond and subsequent water losses from the glucose moiety.
426.1 ([M+NH4]+)	409.1, 247.1, 229.1, 203.1	Loss of ammonia and fragmentation of the aglycone portion.	
107.2	Fragment corresponding to the ethoxybenzyl moiety. [5]		
Dapagliflozin-d5	414.1 ([M+H] ⁺)	245.1, 227.1, 201.1, 183.1, 165.1	Fragments from the non-deuterated portion of the molecule, identical to Dapagliflozin.
431.1 ([M+NH4] ⁺)	414.1, 247.1, 229.1, 203.1	Loss of ammonia and fragmentation of the aglycone portion.	
112.2	Fragment corresponding to the deuterated ethoxybenzyl moiety, showing a +5 Da shift.		
412.43 ([M-H] ⁻)	135	A common product ion observed in some studies.[6]	_

The key observation in the comparative analysis is the +5 Da mass shift in the fragment ion containing the ethoxy group for **Dapagliflozin-d5**, confirming the location of the deuterium



labeling. The fragmentation pattern of the glucose moiety and the core diarylmethane structure remains consistent between the two compounds.

Experimental Protocols

The following is a generalized protocol for the LC-MS/MS analysis of Dapagliflozin and **Dapagliflozin-d5**, based on commonly employed methodologies.[5][7][8][9][10]

Sample Preparation (Protein Precipitation)

- To 100 μL of plasma sample, add 300 μL of acetonitrile containing the internal standard (Dapagliflozin-d5).
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

- Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A suitable gradient to ensure separation from endogenous matrix components. For example, starting with 10% B, increasing to 90% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.
- Column Temperature: 40°C.



Mass Spectrometry Conditions

- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Ion Spray Voltage: 5500 V.
- Source Temperature: 500°C.
- Curtain Gas: 30 psi.
- Collision Gas (CAD): Nitrogen, set to medium or optimized for the specific instrument.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Dapagliflozin: Q1: 409.1 m/z → Q3: 165.1 m/z (or other suitable product ion).
 - Dapagliflozin-d5: Q1: 414.1 m/z → Q3: 170.1 m/z (or other suitable product ion showing the +5 Da shift).
- Data Acquisition: The system is operated in MRM mode for the quantification of Dapagliflozin, with specific transitions monitored for the analyte and the internal standard.
 For fragmentation analysis, a product ion scan is performed on the precursor ions of interest.

This guide provides a foundational understanding of the comparative fragmentation analysis of Dapagliflozin and its deuterated analog. Researchers are encouraged to optimize the described protocols for their specific instrumentation and analytical requirements.

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